molecular formula C28H23BrNP B13795209 Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide CAS No. 73870-27-6

Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide

Cat. No.: B13795209
CAS No.: 73870-27-6
M. Wt: 484.4 g/mol
InChI Key: TWTAIFYJTNPARK-UHFFFAOYSA-M
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Description

Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a quinolin-4-ylmethyl group, with a bromide counterion. The quinoline moiety, a bicyclic aromatic system with a nitrogen heteroatom, confers unique electronic and steric properties, making this compound a candidate for mitochondrial targeting in drug design.

Properties

CAS No.

73870-27-6

Molecular Formula

C28H23BrNP

Molecular Weight

484.4 g/mol

IUPAC Name

triphenyl(quinolin-4-ylmethyl)phosphanium;bromide

InChI

InChI=1S/C28H23NP.BrH/c1-4-12-24(13-5-1)30(25-14-6-2-7-15-25,26-16-8-3-9-17-26)22-23-20-21-29-28-19-11-10-18-27(23)28;/h1-21H,22H2;1H/q+1;/p-1

InChI Key

TWTAIFYJTNPARK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=NC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

  • Starting Materials: Triphenylphosphine and a quinolin-4-ylmethyl bromide derivative.
  • Reaction Type: Nucleophilic substitution (quaternization).
  • Solvent: Commonly acetonitrile (CH3CN) or methanol.
  • Conditions: Reflux under inert atmosphere (nitrogen or argon) to promote the reaction.
  • Isolation: Precipitation by addition of a non-polar solvent such as diethyl ether, followed by filtration and drying.

This method is consistent with the preparation of other alkyltriarylphosphonium bromides, where heating triphenylphosphine with an alkyl bromide in solvents like benzene or methanol under reflux yields the desired phosphonium salt.

Specific Example from Literature

A closely related synthesis involves the reaction of 11-bromo-undecan-1-ol with triphenylphosphine to yield (11-hydroxyundecyl)triphenylphosphonium bromide, demonstrating the feasibility of quaternization with bromides bearing functionalized alkyl chains. By analogy, the quinolin-4-ylmethyl bromide can be prepared or sourced, then reacted with triphenylphosphine under similar conditions.

Reaction Parameters and Optimization

Parameter Typical Range/Condition Notes
Temperature 50–150 °C (reflux) Higher temperatures increase reaction rate but must avoid decomposition.
Solvent Methanol, Acetonitrile, Benzene Methanol and acetonitrile favor solubility and reaction kinetics.
Reaction Time 6–24 hours Longer times improve conversion; 24 h reflux yields ~30% conversion in some cases.
Atmosphere Nitrogen or inert gas Prevents oxidation of phosphine and side reactions.
Pressure Atmospheric pressure preferred Avoids complexity of pressure vessels used in older methods.

Isolation and Purification

After completion, the reaction mixture is cooled and filtered to remove any insoluble materials. The solvent is evaporated under reduced pressure, and the crude phosphonium salt is precipitated by addition of a non-polar solvent such as benzene or diethyl ether. The solid is filtered, washed, and dried to yield the pure phosphonium bromide salt.

Research Discoveries and Analytical Characterization

Structural Confirmation

  • Spectroscopic Methods: FTIR, ^1H NMR, ^13C NMR, and DEPT-135 are routinely used to confirm the structure and purity of the phosphonium salt.
  • Characteristic Bands: The FTIR spectrum shows strong bands corresponding to the phosphonium group and any functional groups on the quinoline moiety.
  • NMR Signals: The ^31P NMR typically shows a downfield shift confirming quaternization; ^1H and ^13C NMR confirm the presence of triphenylphosphonium and quinoline protons and carbons.

Yield and Purity

Yields vary depending on reaction conditions but typically range from moderate to good (30–70%) depending on substrate and reaction time. Purity is often >90% after recrystallization or precipitation.

Applications and Relevance

Triphenylphosphonium salts like this one are intermediates in Wittig reactions and have been studied for biological activities including antimicrobial effects and antiproliferative properties. The quinoline moiety adds potential pharmacological interest.

Summary Table of Preparation Methods

Step Description Reference
Preparation of Bromide Synthesis or procurement of quinolin-4-ylmethyl bromide Inferred from phosphonium synthesis literature
Quaternization Reaction of triphenylphosphine with quinolin-4-ylmethyl bromide in refluxing solvent Standard nucleophilic substitution
Reaction Conditions 50–150 °C, 6–24 h, inert atmosphere, atmospheric pressure Optimization data from alkyltriarylphosphonium salts
Isolation Cooling, filtration, solvent evaporation, precipitation with non-polar solvent, drying Common isolation techniques
Characterization FTIR, ^1H NMR, ^13C NMR, ^31P NMR, melting point analysis Confirmed in similar phosphonium salt studies

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.

    Oxidation and reduction: The phosphonium group can participate in redox reactions.

    Complex formation: The compound can form complexes with transition metals.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.

    Oxidation and reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide has several scientific research applications:

    Organic Synthesis: Used as a reagent in various organic transformations, including Wittig reactions for the synthesis of alkenes.

    Medicinal Chemistry: Investigated for its potential as an antineoplastic agent due to its ability to interact with cellular components.

    Biological Studies: Employed in studies involving cellular uptake and localization due to its lipophilic nature.

    Industrial Applications: Utilized as a phase-transfer catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide involves its interaction with cellular components. The phosphonium group facilitates the compound’s entry into cells, where it can interact with specific molecular targets. The quinoline moiety may contribute to its biological activity by binding to nucleic acids or proteins, thereby affecting cellular functions.

Comparison with Similar Compounds

Structural and Functional Differences

  • Quinoline vs. Alkyl derivatives prioritize membrane disruption due to lipophilicity .
  • Fluorinated Modifications: Compounds like [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]triphenyl-phosphonium bromide incorporate fluorine atoms, increasing electronegativity and metabolic stability. Fluorination often improves bioavailability and target affinity .
  • Heterocyclic Variations: The thiazole-containing analog () demonstrates moderate to high antimicrobial activity, suggesting heterocycles enhance antibacterial efficacy. The cyanomethyl group may contribute to redox activity, explaining its antioxidant properties .

Key Research Findings

  • Mitochondrial Targeting : Triphenylphosphonium salts preferentially accumulate in mitochondria (100–500-fold gradient), making them ideal for delivering therapeutic agents to this organelle. Modifications like fluorination or aromatic substituents fine-tune subcellular distribution .
  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and cellular uptake but may elevate cytotoxicity .

Q & A

Q. What are the standard synthetic routes for preparing Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide, and how are intermediates characterized?

The synthesis typically involves three key steps:

  • Friedländer synthesis to construct the quinoline core, using substituted anilines and ketones under acidic conditions.
  • Substitution reactions to introduce functional groups (e.g., cyclopropyl or phenyl) at specific positions on the quinoline ring.
  • Phosphonium salt formation by reacting the quinoline derivative with triphenylphosphine and a brominating agent (e.g., HBr or Br₂).
    Intermediates are characterized via ¹H/¹³C NMR (to confirm substitution patterns), HPLC (for purity >95%), and mass spectrometry (to verify molecular weights). Key evidence for analogous syntheses is detailed in .

Q. What spectroscopic and analytical methods are recommended for confirming the structure of this compound?

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm, phosphonium methylene protons at δ 4.0–5.0 ppm).
  • Mass spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M⁺] at m/z 618.517 for a related derivative ).
  • Elemental analysis : Validates the empirical formula (e.g., C₃₇H₃₁BrNP).
  • HPLC : Assesses purity (>95% is typical for research-grade material ).

Q. What are the primary research applications of this compound in biological systems?

  • Mitochondrial targeting : The lipophilic phosphonium cation facilitates accumulation in mitochondria, enabling studies on apoptosis induction or ROS modulation .
  • Antimicrobial activity : Derivatives show MIC values of 7.81–250 μg/ml against bacterial strains, attributed to membrane disruption .
  • Drug delivery : Acts as a carrier for chemotherapeutics (e.g., docetaxel) via covalent conjugation to enhance tumor targeting .

Advanced Research Questions

Q. How can researchers optimize the yield of the phosphonium salt formation step, and what pitfalls should be avoided?

  • Reaction conditions : Use anhydrous solvents (e.g., toluene or DCM) to prevent hydrolysis. Maintain stoichiometric excess of triphenylphosphine (1.2–1.5 eq) .
  • Temperature control : Reactions are exothermic; gradual addition of brominating agents at 0–5°C minimizes side products.
  • Purification : Recrystallize from ethanol/ethyl acetate to remove unreacted phosphine. Industrial-scale methods like continuous flow synthesis improve reproducibility .
    Common pitfalls include residual moisture (leading to hydrolysis) and incomplete removal of triphenylphosphine oxide, which can interfere with downstream applications .

Q. How do solubility challenges impact biological assays, and what strategies mitigate these issues?

  • Solubility limitations : The compound’s lipophilic nature reduces aqueous solubility, complicating in vitro assays.
  • Strategies :
    • Use DMSO as a co-solvent (<1% v/v to avoid cytotoxicity).
    • Formulate as nanoparticles or liposomes for in vivo studies.
    • Modify the quinoline substituents (e.g., introduce polar groups) to balance hydrophilicity .

Q. How should researchers address contradictory data in literature regarding this compound’s bioactivity?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ trends.
  • Control experiments : Include triphenylphosphonium controls to distinguish target-specific effects from phosphonium-related toxicity.
  • Mechanistic studies : Use fluorescence microscopy (e.g., JC-1 staining) to validate mitochondrial localization, which is critical for apoptosis induction .

Q. What analytical methods are critical for validating the compound’s stability in long-term storage?

  • Accelerated stability testing : Store at 25°C/60% RH and -20°C for 6 months. Monitor degradation via HPLC.
  • Mass spectrometry : Detect decomposition products (e.g., triphenylphosphine oxide or quinoline derivatives).
  • Thermogravimetric analysis (TGA) : Assess thermal stability; derivatives typically decompose above 250°C .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Quinoline modifications : Electron-withdrawing groups (e.g., -F at the 4-position) improve mitochondrial uptake .
  • Phosphonium chain length : Longer alkyl chains (e.g., hexyl vs. methyl) enhance membrane permeability but may reduce solubility .
  • Biological testing : Prioritize derivatives with MIC <10 μg/ml for antimicrobial studies or sub-μM IC₅₀ for anticancer activity .

Methodological Notes

  • Data interpretation : Cross-reference NMR shifts with computational models (e.g., DFT calculations) for ambiguous peaks.
  • Ethical reporting : Disclose purity levels (HPLC traces) and solvent residues in publications to ensure reproducibility.
  • Collaborative workflows : Partner with analytical chemistry labs for advanced techniques like X-ray crystallography to resolve structural ambiguities .

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